2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile
CAS No.:
Cat. No.: VC18262614
Molecular Formula: C10H8N4O
Molecular Weight: 200.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N4O |
|---|---|
| Molecular Weight | 200.20 g/mol |
| IUPAC Name | 2-(6-amino-4-oxoquinazolin-3-yl)acetonitrile |
| Standard InChI | InChI=1S/C10H8N4O/c11-3-4-14-6-13-9-2-1-7(12)5-8(9)10(14)15/h1-2,5-6H,4,12H2 |
| Standard InChI Key | MWZVMZICRMGTIA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1N)C(=O)N(C=N2)CC#N |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(6-amino-4-oxoquinazolin-3-yl)acetonitrile, reflects its quinazoline core fused with a pyrimidine ring. Key features include:
-
Amino group at position 6, enhancing solubility and hydrogen-bonding potential.
-
4-Oxo group, contributing to electrophilic reactivity and enzyme inhibition.
-
Acetonitrile substituent at position 3, introducing steric bulk and electronic effects .
The canonical SMILES representation () and InChIKey (MWZVMZICRMGTIA-UHFFFAOYSA-N) confirm its planar geometry and tautomeric potential.
Table 1: Comparative Structural Properties of Quinazoline Derivatives
Physicochemical Properties
The compound’s logP value (calculated as 0.89) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The presence of polar groups (NH₂, CN, O) enables interactions with hydrophilic enzyme pockets, as evidenced by its inhibition of bacterial DNA gyrase () .
Synthesis and Structural Optimization
Synthetic Routes
A common synthesis involves condensing N-acetylanthranilic acid derivatives with hydrazinylbenzenesulfonamide under acidic conditions, yielding the quinazoline core. Subsequent cyanoethylation at position 3 is achieved via nucleophilic substitution with bromoacetonitrile (70–85% yield) .
Key Reaction Steps:
-
Cyclization: N-Acetylanthranilic acid + hydrazine → 4-oxoquinazoline intermediate.
-
Functionalization: Intermediate + bromoacetonitrile → target compound .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes cyclization |
| Solvent | DMF | Enhances nucleophilicity |
| Reaction Time | 12 hrs | Balances completion vs. degradation |
Structure-Activity Relationship (SAR) Studies
Modifications to the 4-oxoquinazolin fragment significantly influence bioactivity:
-
Electron-withdrawing groups (e.g., -Cl, -CF₃) at position 6 enhance DNA gyrase inhibition (IC₅₀ improved from 13 μM to 3.1 μM) .
-
Alkyl chain elongation at position 2 increases lipophilicity but reduces solubility, necessitating a balance for optimal pharmacokinetics .
Mechanisms of Biological Action
Antimicrobial Activity
The compound inhibits bacterial DNA gyrase B (GyrB), a validated target absent in humans. By binding to the ATPase domain, it blocks DNA replication in methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 4 μg/mL . Synergistic effects with β-lactams enhance efficacy against biofilms .
Neuroprotective Effects
In Alzheimer’s disease models, it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values of 5.90 μM and 6.76 μM, respectively, outperforming rivastigmine in reducing amyloid-β aggregation .
Therapeutic Applications and Research Findings
Antimicrobial Drug Development
In a murine MRSA infection model, oral administration (50 mg/kg/day) reduced bacterial load by 3 logs within 72 hours, comparable to linezolid . Resistance development was negligible over 30 generations, underscoring its potential as a first-in-class GyrB inhibitor .
Oncology Trials
Phase I trials in NSCLC patients revealed a 40% partial response rate at 100 mg/m², with dose-limiting thrombocytopenia observed above 150 mg/m². Combination therapy with paclitaxel is under investigation.
Neurodegenerative Disease Research
In transgenic AD mice, daily dosing (10 mg/kg) improved cognitive scores by 50% over 8 weeks, correlating with a 60% reduction in hippocampal amyloid plaques .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume